N-(4-Aminophenyl)-N-(methanesulfonyl)pentanamide
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Overview
Description
Pentanamide, N-(4-aminophenyl)-N-(methylsulfonyl)-: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pentanamide backbone, an aminophenyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 4-nitroaniline, is reduced to 4-aminophenyl using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Attachment of the Methylsulfonyl Group: The 4-aminophenyl intermediate is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to form the N-(4-aminophenyl)-N-(methylsulfonyl) intermediate.
Formation of the Pentanamide Backbone: Finally, the N-(4-aminophenyl)-N-(methylsulfonyl) intermediate is reacted with pentanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amides or sulfonamides.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Studied for its reactivity and potential to form complex molecules.
Biology:
- Investigated for its potential as a biochemical probe.
- May interact with specific enzymes or receptors.
Medicine:
- Potential applications in drug development.
- Studied for its pharmacological properties and therapeutic potential.
Industry:
- Used in the synthesis of specialty chemicals.
- Potential applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of Pentanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- would depend on its specific interactions with molecular targets. Generally, such compounds may:
Bind to enzymes or receptors: Affecting their activity and leading to biological effects.
Interact with cellular pathways: Modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
- Benzamide, N-(4-aminophenyl)-N-(methylsulfonyl)-
- Hexanamide, N-(4-aminophenyl)-N-(methylsulfonyl)-
Comparison:
- Structural Differences: The length of the carbon chain in the amide backbone varies.
- Reactivity: Differences in reactivity due to variations in the carbon chain length and substituents.
- Applications: Unique properties may lead to different applications in research and industry.
Conclusion
Pentanamide, N-(4-aminophenyl)-N-(methylsulfonyl)- is a versatile compound with potential applications in various fields. Its synthesis, reactivity, and applications make it an interesting subject for scientific research and industrial use. Further studies are needed to fully understand its properties and potential.
Properties
CAS No. |
61068-54-0 |
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Molecular Formula |
C12H18N2O3S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-methylsulfonylpentanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-5-12(15)14(18(2,16)17)11-8-6-10(13)7-9-11/h6-9H,3-5,13H2,1-2H3 |
InChI Key |
BSCFWRMQQVTIPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Origin of Product |
United States |
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